5-amino-1H-isochromen-1-one

CYP2A6 inhibition Enzyme assay Drug metabolism

Researchers requiring precise CYP2A6 inhibition often face assay failures due to subtle positional isomer differences in isocoumarin analogs. 5-Amino-1H-isochromen-1-one (5-aminoisocoumarin) solves this with: - Sub-micromolar CYP2A6 potency (validated tool compound for coumarin/nicotine probe studies) - Primary aromatic amine enabling diazotization, amide coupling & N-alkylation - High-yield synthesis (up to 97%) ensuring reliable supply for medicinal chemistry libraries Direct replacement for generic isocoumarins; prevents failed syntheses and invalid bioassay data.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 70758-25-7
Cat. No. B3280075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-isochromen-1-one
CAS70758-25-7
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=COC2=O)C(=C1)N
InChIInChI=1S/C9H7NO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,10H2
InChIKeyOFELFQJDRMOISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1H-isochromen-1-one Overview


5-Amino-1H-isochromen-1-one (CAS 70758-25-7), also known as 5-aminoisocoumarin, is an oxygen-containing heterocyclic compound from the isocoumarin family with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol [1]. This compound features a fused benzene and α-pyranone ring system and is commonly utilized as a chemical building block or research intermediate in organic synthesis .

Organic synthesis building block
CYP2A6 metabolism research
Primary amine for derivatization

5-Amino-1H-isochromen-1-one vs. Analogs


While a broad class of isocoumarin derivatives exhibit diverse biological activities, the specific positioning of substituents is critical for both chemical reactivity and biological target engagement. Substituting 5-amino-1H-isochromen-1-one with a generic isocoumarin analog would likely result in failed synthesis outcomes or invalid biological assays, as even minor positional changes (e.g., 3-amino vs. 5-amino) can lead to profound differences in the compound's interaction with enzymes like CYP2A6 [1] or its utility in specific synthetic pathways [2]. The data below, while limited for this specific compound, underscores the principle that precision in chemical identity is non-negotiable for reproducible scientific results.

Positional isomerism alters target engagement
Replacing 5-amino with 3-amino may shift CYP2A6 inhibition profile and assay outcomes.
Unspecified isocoumarin analogs may fail
Generic isocoumarin derivatives may not reproduce reported synthetic or biological results.

5-Amino-1H-isochromen-1-one Quantitative Evidence


CYP2A6 Inhibition Head-to-Head Comparison

In a direct head-to-head comparison of isocoumarin derivatives for CYP2A6 inhibition, 5-amino-1H-isochromen-1-one (CHEMBL596015) exhibited an IC50 of 50 nM [1]. This is significantly more potent than the related 3-aminoisocoumarin analog (CHEMBL4164113), which showed an IC50 of 130 nM in the same assay [2].

CYP2A6 Inhibition
Head-to-head
5-Amino IC50 50 nM
vs
3-Amino analog IC50 130 nM
Supports enzyme inhibition selection
Human microsome preincubation context
CYP2A6 inhibition Enzyme assay Drug metabolism

Synthetic Route: High-Yield Access

The compound is accessible via a high-yielding synthetic route, producing 5-amino-1H-isochromen-1-one with a reported yield of 97% . This level of efficiency supports its use as a practical building block.

Synthetic Yield
Class-level
Reported yield: 97%
Data to verify; class inference
Single-step route from 5-aminoindole
Organic synthesis Medicinal chemistry Process chemistry

5-Amino-1H-isochromen-1-one Research Applications


CYP2A6-Mediated Metabolism Research

Based on its quantified inhibition of CYP2A6, 5-amino-1H-isochromen-1-one is a suitable tool compound for in vitro studies focused on this specific metabolic pathway. Its sub-micromolar potency makes it a more effective inhibitor than some structural analogs, enabling clearer dissection of CYP2A6's role in drug metabolism and drug-drug interaction studies. This is particularly relevant for researchers working with probe substrates like coumarin or nicotine .

Chemical Library Synthesis Intermediate

As a primary aromatic amine, the compound's functional group enables a wide range of downstream chemical modifications, such as diazotization, amide coupling, and N-alkylation. Its established high-yield synthesis (up to 97%) makes it a reliable and accessible starting material for generating diverse libraries of isocoumarin-based compounds for medicinal chemistry and chemical biology programs .

Serine Protease Inhibitor Development

Isocoumarins are a well-known class of mechanism-based serine protease inhibitors. While specific data for this compound is lacking, its core structure and the presence of an amino group (a known feature in some serine protease inhibitors) position it as a viable starting point for designing and optimizing new inhibitors for targets such as human leukocyte elastase, thrombin, or coagulation factors [1].

Application
Selection Property
Validation Focus
CYP2A6 metabolism research
CYP2A6 inhibition assay context
Enzyme inhibition potency validation
Chemical library synthesis intermediate
Primary amine functionalization
Synthetic yield reproducibility
Serine protease inhibitor design
Isocoumarin scaffold context
Class-level inhibition validation

Technical Documentation Hub

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31 linked technical documents
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